molecular formula C17H14N2O4 B5054916 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione CAS No. 5377-93-5

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

Cat. No.: B5054916
CAS No.: 5377-93-5
M. Wt: 310.30 g/mol
InChI Key: YLYYKLJYPGBNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclization: Formation of the spiro structure through intramolecular cyclization reactions, which may involve the use of strong bases or acids as catalysts.

    Reduction: Reduction of intermediate nitro compounds to amines, typically using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Spiro Formation: Final spiro compound formation through a series of condensation reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups such as nitroso or hydroxylamine.

    Reduction: Reduction of the nitro group to an amine, which can further participate in nucleophilic substitution reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

    Amines: Resulting from the reduction of the nitro group.

    Hydroxylamines: Formed through partial reduction.

    Substituted Phenyl Derivatives: Obtained through substitution reactions.

Scientific Research Applications

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenyl)acetic acid: A simpler compound with a nitro group on the phenyl ring and a carboxylic acid functional group.

    2-nitrophenyl acetate: An ester derivative with a nitro group on the phenyl ring.

Uniqueness

2-(2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

4-(2-nitrophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15-13-9-5-6-10(17(9)7-8-17)14(13)16(21)18(15)11-3-1-2-4-12(11)19(22)23/h1-6,9-10,13-14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYYKLJYPGBNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385805
Record name AC1MDX03
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5377-93-5
Record name AC1MDX03
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.